2-hydroxy-N-(phenylsulfonyl)benzamide
Description
2-Hydroxy-N-(phenylsulfonyl)benzamide is a benzamide derivative characterized by a hydroxyl group at the ortho position of the benzoyl ring and a phenylsulfonyl substituent on the amide nitrogen. This structural motif confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl group) and enhanced electron-withdrawing effects (from the sulfonyl group).
Properties
IUPAC Name |
N-(benzenesulfonyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-12-9-5-4-8-11(12)13(16)14-19(17,18)10-6-2-1-3-7-10/h1-9,15H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHJMHMAAUMJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(phenylsulfonyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(phenylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products
Oxidation: Products include 2-sulfonylbenzoic acid or 2-sulfonylbenzophenone.
Reduction: Products include 2-hydroxy-N-(phenylamino)benzamide.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
2-hydroxy-N-(phenylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(phenylsulfonyl)benzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific enzyme or biological target.
Comparison with Similar Compounds
2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)-Benzamide Derivatives
- Structural Variation : Replacement of the phenylsulfonyl group with a 3-trifluoromethylphenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability.
- Synthesis : Yields for these derivatives range between 83–96% (vs. 50% for phenylsulfonyl analogs), attributed to favorable crystallinity and purification ease .
- Characterization : All derivatives were confirmed via FTIR, ¹H-/¹³C-NMR, and ESI-MS, with fragmentation patterns distinct from sulfonyl-containing analogs due to trifluoromethyl group stability .
N-Salicyloyltryptamine (2-Hydroxy-N-[2-(1H-Indol-3-yl)ethyl]-Benzamide)
- Bioactivity : Exhibits anticonvulsant and muscle relaxant effects via modulation of TNF-α, IL-1β, and ROS pathways, contrasting with the apoptosis-targeting mechanism of phenylsulfonyl analogs .
- Synthesis : Prepared via in-house methods with patented protocols, highlighting scalability differences compared to sulfonyl derivatives .
Crystallographic and Hydrogen-Bonding Comparisons
2-Hydroxy-N-(5-Nitro-2-Thiazolyl)Benzamide (TIZ)
- Crystal Packing : Forms extended hydrogen-bonded networks (C=O⋯H–O and N–H⋯O=S interactions) similar to phenylsulfonyl analogs but with shorter S–O bonds (1.423 Å vs. 1.442 Å in sulfonyl derivatives), influencing solubility .
- Biological Relevance : Used as an antiparasitic agent (similar to nitazoxanide, NTZ), whereas phenylsulfonyl derivatives target cancer pathways .
N-Hydroxy-4-Phenylacetylamino-N-p-Tolyl-Benzamide (HPAPB)
- Pharmacokinetics : Exhibits lower toxicity (LD₅₀ = 1.29 g/kg) than 2-hydroxy-N-(phenylsulfonyl)benzamide derivatives, despite comparable tumor suppression in HepG2 and A549 cell lines .
Functional Group Replacements and Bioisosteres
Tetrazole and Acylsulfonamide Analogs
- Dual MCL-1/BCL Inhibition : this compound derivatives (e.g., compound 7b ) show IC₅₀ values < 100 nM, outperforming tetrazole bioisosteres in apoptosis induction .
- Synthetic Challenges : Debenzylation steps for phenylsulfonyl derivatives yield moderate purity (50–60%), necessitating advanced chromatographic techniques .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Hydrogen-Bonding Parameters in Crystal Structures
| Compound | Hydrogen Bond Type | Bond Length (Å) | Graph Set Notation |
|---|---|---|---|
| This compound | O–H⋯O=S, N–H⋯O | 1.442 (S–O) | R₂²(8) |
| TIZ | O–H⋯N, N–H⋯O | 1.423 (S–O) | C(4) |
| NTZ | O–H⋯O (acetyloxy group) | 1.405 (C=O) | R₂²(10) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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